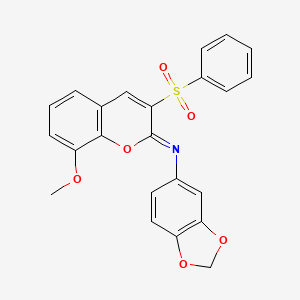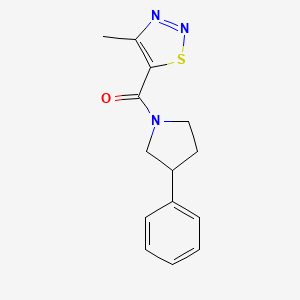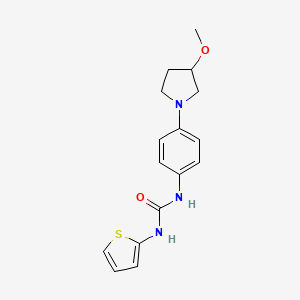
1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea, also known as MPPT, is a chemical compound that has been studied for its potential use in scientific research. MPPT is a urea derivative that has shown promise in various applications, including as a tool for studying the function of certain proteins and as a potential treatment for certain diseases.
Scientific Research Applications
Anion Recognition Properties
- Substituted Phenyl Urea and Thiourea Silatranes: A study on functionalized phenyl unsymmetrical urea and thiourea possessing silatranes synthesized in good yields has been discussed. These compounds were characterized using elemental analysis, spectroscopic techniques, and X-ray diffraction analysis. Their anion recognition properties were studied through photophysical studies (UV–Vis absorption and fluorescence emission spectra) and supported by quantum mechanical calculations at the DFT/6-31+G(d) level. The effect of electron-withdrawing or releasing groups attached to the silatrane's axial position on the electronic properties was also explored (Singh et al., 2016).
Biochemical Evaluation
- Acetylcholinesterase Inhibitors: Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized and assessed for antiacetylcholinesterase activity. The study aimed to optimize the spacer length linking two pharmacophoric moieties and test compounds with greater conformational flexibility. The results indicate that this new flexible spacer is compatible with high inhibitory activities, highlighting the importance of the substituent's position and the basic nitrogen's attachment for activity (Vidaluc et al., 1995).
Antiparkinsonian Activity
- Urea and Thiourea Derivatives: The synthesis and evaluation of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-yl urea and thiourea derivatives for antiparkinsonian activity are reported. These compounds were tested for their ability to counteract haloperidol-induced catalepsy in mice, with some exhibiting significant activity. The study also investigated the neuroprotective properties of potent compounds through biochemical estimations of malondialdehyde, glutathione, superoxide dismutase, and glutathione peroxidase (Azam et al., 2009).
Materials Science
- Electrochromic Polymers: Research on three dithienylpyrroles-based electrochromic polymers and their application in high-contrast electrochromic devices (ECDs) was conducted. This study synthesized and electrosynthesized polydithienylpyrroles, investigating their spectroelectrochemical properties and the impact on ECDs' performance. The findings contribute to the development of materials with enhanced electrochromic properties and stability for potential application in display technologies (Su et al., 2017).
properties
IUPAC Name |
1-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-21-14-8-9-19(11-14)13-6-4-12(5-7-13)17-16(20)18-15-3-2-10-22-15/h2-7,10,14H,8-9,11H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMADCAWICNRFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2604676.png)
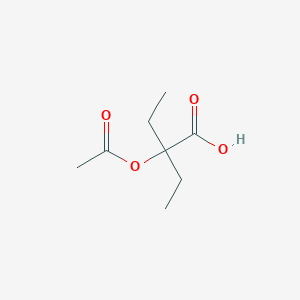
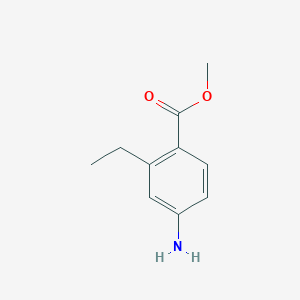
![6-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-5-nitrophenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2604679.png)
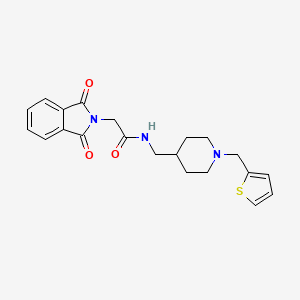
![6,8-dimethoxy-9-(4-methoxyphenyl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one](/img/structure/B2604681.png)
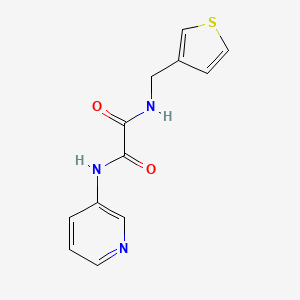
![2-[[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2604685.png)
![N-(2-fluorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2604687.png)
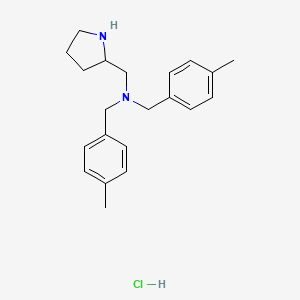
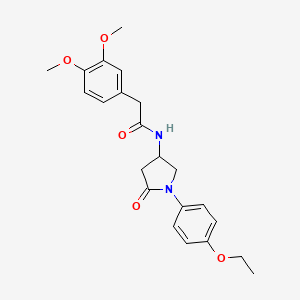
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-naphthamide](/img/structure/B2604692.png)
